3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline
Overview
Description
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline is an organic compound with the molecular formula C21H19Cl2NO2 and a molecular weight of 388.3 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes dichlorinated aniline and phenoxyethoxybenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline typically involves the reaction of 3,5-dichloroaniline with 3-(2-phenoxyethoxy)benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent in the study of protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Biological Studies: Used in the study of cellular processes and mechanisms.
Industrial Applications: Employed in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: Shares the dichlorinated aniline structure but lacks the phenoxyethoxybenzyl group.
N-[3-(2-Phenoxyethoxy)benzyl]aniline: Contains the phenoxyethoxybenzyl group but lacks the dichlorinated aniline structure.
Uniqueness
3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline is unique due to the combination of dichlorinated aniline and phenoxyethoxybenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3,5-dichloro-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2/c22-17-12-18(23)14-19(13-17)24-15-16-5-4-8-21(11-16)26-10-9-25-20-6-2-1-3-7-20/h1-8,11-14,24H,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHKVCHXYZYCOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)CNC3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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